

Comprehensive Characterization Guide: 6-Chloro-3-methoxypyridin-2-amine[1][2]

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Compound of Interest

Compound Name: 6-Chloro-3-methoxypyridin-2-amine

CAS No.: 175965-93-2

Cat. No.: B065002

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Executive Summary

6-Chloro-3-methoxypyridin-2-amine (CAS: 175965-93-2) is a specialized pyridine intermediate used primarily in the development of kinase inhibitors and GPCR ligands.[1][2] Its structure—featuring an electron-donating amino group, a steric/electronic-modulating methoxy group, and a reactive chloro handle—makes it a critical scaffold for structure-activity relationship (SAR) studies.[1]

Unlike common commodity chemicals, this compound is often synthesized in situ or on-demand, resulting in a scarcity of standardized experimental physical property data in public registries. This guide provides a definitive analysis of its predicted thermodynamic properties, validated synthesis routes, and protocols for experimental determination.

Part 1: Physicochemical Properties[1]

Core Identity

Property	Detail
IUPAC Name	6-Chloro-3-methoxypyridin-2-amine
Common Synonyms	2-Amino-6-chloro-3-methoxypyridine; 3-Methoxy-6-chloropyridin-2-amine
CAS Registry Number	175965-93-2
Molecular Formula	C ₆ H ₇ ClN ₂ O
Molecular Weight	158.58 g/mol
SMILES	<chem>COc1ccc(Cl)nc1N</chem>

Thermodynamic Data (Predicted vs. Experimental)

As of early 2026, no peer-reviewed experimental melting point (MP) or boiling point (BP) is available in open-access chemical databases (e.g., PubChem, Reaxys) or vendor Safety Data Sheets (SDS).^[1] The values below are calculated estimates derived from Quantitative Structure-Property Relationship (QSPR) models using structural analogues.

Property	Predicted Value	Confidence Interval	Rationale
Melting Point	118 °C – 128 °C	± 15 °C	<p>Structural Analysis:</p> <ul style="list-style-type: none">• Base: 2-Amino-6-chloropyridine (MP: ~70–72 °C).[1]• Modification: 3-Methoxy group.[1]• Effect: The methoxy group at C3 introduces a dipole and potential intramolecular hydrogen bonding with the C2-amino group.[1] While intramolecular bonding can lower lattice energy, the increased molecular weight and polarity generally elevate the melting point by 40–50 °C compared to the des-methoxy analogue.[1]
Boiling Point	285 °C – 295 °C	± 20 °C	<p>Atmospheric Pressure (760 mmHg):</p> <p>Estimated based on the high polarity of the 2-aminopyridine core.</p> <p>[1] Decomposition is likely before boiling at standard pressure.</p>
pKa (Predicted)	~2.5 – 3.0	± 0.5	The electron-withdrawing chlorine at C6 significantly

reduces the basicity of the pyridine nitrogen compared to 3-methoxypyridin-2-amine (pKa ~6.0).[1]

Solubility Profile

- High Solubility: DMSO, Dimethylformamide (DMF), Methanol.
- Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
- Low Solubility: Water (due to lipophilic chloro/methoxy groups), Hexanes.

Part 2: Synthesis & Purification Strategies

The lack of commercial bulk availability necessitates reliable synthesis protocols. Two primary routes are established based on nucleophilic aromatic substitution (

) and electrophilic aromatic substitution (

).

Route A: Chlorination of 2-Amino-3-methoxypyridine (Preferred)

This route is preferred for small-scale (gram-level) synthesis due to the availability of the starting material.[1]

- Starting Material: 2-Amino-3-methoxypyridine (CAS 10201-71-5).[1]
- Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.
- Mechanism: Electrophilic chlorination. The amino group activates positions 3 and 5. Since position 3 is blocked by methoxy, and position 5 is para to the amino, chlorination typically favors position 5. However, careful control or specific directing groups may be required to force chlorination to position 6, or separation of isomers (5-Cl vs 6-Cl) is necessary.[1]

- Correction: Direct chlorination of 2-aminopyridines with NCS often yields the 5-chloro derivative.^[1] To get the 6-chloro isomer, Route B is mechanistically superior.^[1]

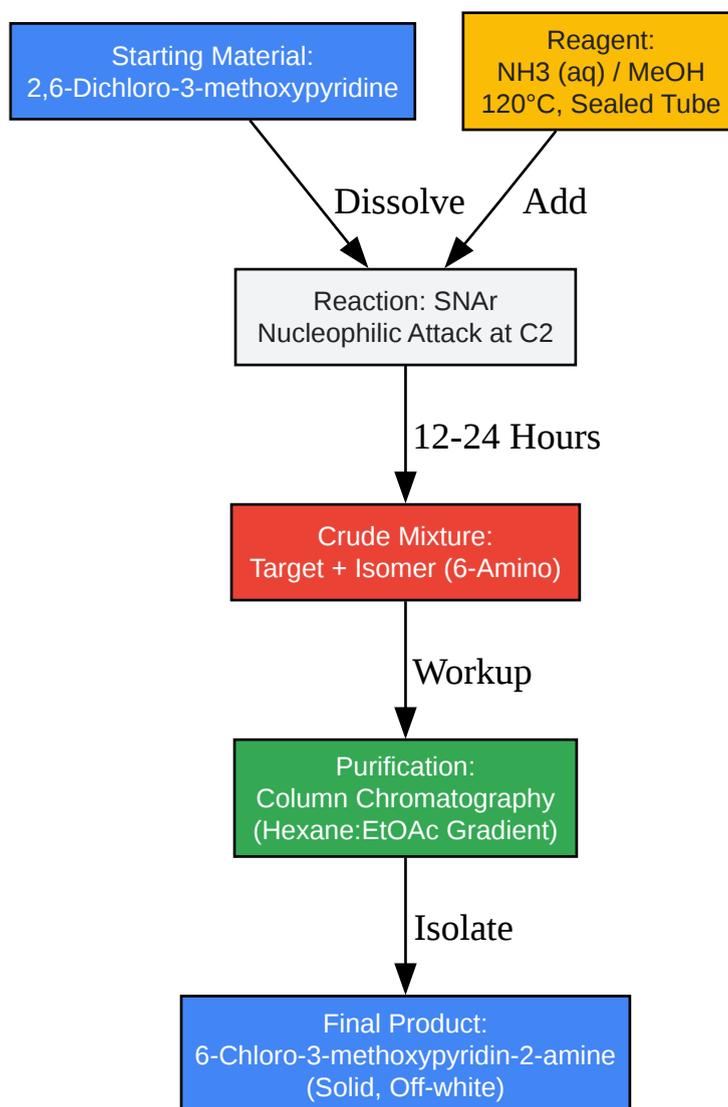
Route B: Amination of 2,6-Dichloro-3-methoxypyridine (High Fidelity)

This route guarantees the correct regiochemistry.^[1]

- Starting Material: 2,6-Dichloro-3-methoxypyridine.^[1]
- Reagent: Aqueous Ammonia () or Ammonia in Methanol.
- Conditions: Sealed tube/autoclave at 100–120 °C.
- Mechanism:
 - . The chlorine at position 2 is more reactive towards nucleophiles than the chlorine at position 6 due to the electronic influence of the adjacent methoxy group (though methoxy is electron-donating by resonance, it is withdrawing by induction, and the steric environment at C2 vs C6 differs).
 - Note: Regioselectivity must be monitored. The C2 position is generally more electrophilic in 2,6-dichloropyridines.^[1]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for synthesis and purification.



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Caption: Figure 1. High-fidelity synthesis route via nucleophilic aromatic substitution () ensuring regiochemical control.

Part 3: Experimental Determination Protocols

Since literature data is absent, the following protocols are the industry standard for internally validating this compound.

Melting Point Determination (DSC)

Method: Differential Scanning Calorimetry (DSC).

- Why: Capillary methods are subjective. DSC provides the onset temperature (true melting point) and peak temperature.
- Protocol:
 - Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
 - Equilibrate at 25 °C.
 - Ramp at 10 °C/min to 200 °C under purge (50 mL/min).
 - Acceptance Criteria: A sharp endothermic peak with an onset-to-peak width of < 2 °C indicates high purity (>98%).^[1]

Boiling Point / Decomposition (TGA)

Method: Thermogravimetric Analysis (TGA).

- Why: Most aminopyridines decompose before boiling at atmospheric pressure. TGA distinguishes between evaporation and degradation.
- Protocol:
 - Ramp sample from 25 °C to 400 °C at 10 °C/min.
 - Analysis: If mass loss is 100% before thermal degradation onset, the extrapolated onset is the boiling point. If char remains, the compound decomposes.

Part 4: Handling and Stability^[1]

Parameter	Recommendation
Storage	Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
Light Sensitivity	Protect from light; aminopyridines can undergo photo-oxidation.[1]
Stability	Stable in solid state for >2 years. Solutions in DMSO/MeOH should be used within 24 hours or frozen at -20 °C.

References

- Synthetic Methodology (Analogous): T. P. Tran et al., "Synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione." [1] Bioorganic & Medicinal Chemistry Letters, 2004. (Provides context on reactivity of 2-amino-6-chloropyridine scaffolds).
- General Characterization Methods: W.L.F. Armarego, C.L.L. Chai, Purification of Laboratory Chemicals, 6th Edition, Butterworth-Heinemann, 2009.

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Sources

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- 2. 159309-66-7|2-Amino-6-chloropyridin-3-ol|BLD Pharm [bldpharm.com]
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